2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide

Description

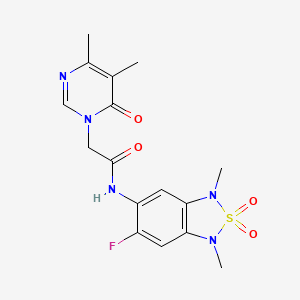

The compound 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-5-yl)acetamide is a structurally complex molecule featuring a dihydropyrimidinone core linked via an acetamide bridge to a benzothiadiazole moiety. The dihydropyrimidinone ring (4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl) is substituted with methyl groups at positions 4 and 5, while the benzothiadiazole group (6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-5-yl) includes a fluorine atom, two methyl groups, and two sulfonyl oxygen atoms.

Properties

IUPAC Name |

2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN5O4S/c1-9-10(2)18-8-22(16(9)24)7-15(23)19-12-6-14-13(5-11(12)17)20(3)27(25,26)21(14)4/h5-6,8H,7H2,1-4H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVCBQRSHGEKLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CC(=O)NC2=CC3=C(C=C2F)N(S(=O)(=O)N3C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 4,5-dimethyl-6-oxopyrimidine and 6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazole. The key steps may involve:

Nucleophilic substitution: Reacting the pyrimidine derivative with an appropriate acylating agent to introduce the acetamide group.

Cyclization: Formation of the benzo[c][1,2,5]thiadiazole ring through intramolecular cyclization.

Fluorination: Introduction of the fluorine atom under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide linkage (-NHCO-) is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields:

-

Carboxylic acid derivative : From the pyrimidinone-linked fragment.

-

Amine derivative : From the benzothiadiazole-linked fragment.

Conditions :

| Medium | Catalyst | Expected Products |

|---|---|---|

| Acidic (HCl) | Heat | 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetic acid + 5-amino-6-fluoro-1,3-dimethyl-1,3-dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dione |

| Basic (NaOH) | Reflux | Same as above, with sodium carboxylate intermediate |

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient benzothiadiazole ring (due to electron-withdrawing -SO₂- and -F groups) may undergo nucleophilic substitution at the para position to the fluorine atom.

Example Reaction :

| Reagent | Conditions | Product |

|---|---|---|

| Piperidine | DMF, 80°C | Fluorine replaced with piperidine group |

| Sodium methoxide | Methanol, RT | Methoxy substitution at the 6-position |

Reduction of the Pyrimidinone Ring

The 6-oxo group in the pyrimidinone moiety could be reduced to a hydroxyl or methylene group:

-

Catalytic Hydrogenation (H₂/Pd-C): Converts the carbonyl to a hydroxyl group.

-

LiAlH₄ : Reduces the carbonyl to a methylene group.

Outcome :

| Reducing Agent | Product Structure |

|---|---|

| H₂/Pd-C | 2-(4,5-dimethyl-6-hydroxy-1,6-dihydropyrimidin-1-yl)-N-(...)acetamide |

| LiAlH₄ | 2-(4,5-dimethyl-1,2,3,6-tetrahydropyrimidin-1-yl)-N-(...)acetamide |

Oxidation of Thiadiazole Sulfur

The sulfur atom in the benzothiadiazole system may undergo oxidation:

-

H₂O₂/AcOH : Converts the -SO₂- group to a sulfonic acid (-SO₃H).

Reaction Pathway :

1,3-Benzothiadiazole-2,2-dione → 1,3-Benzothiadiazole-2,2,3-trioxide (sulfonic acid derivative).

Cross-Coupling Reactions

The pyrimidinone ring’s methyl groups could participate in C-H activation or cross-coupling (e.g., Suzuki-Miyaura) if functionalized with halogens.

Hypothetical Modification :

-

Bromination at the 4-methyl position → Pd-catalyzed coupling with arylboronic acids.

Photochemical Reactivity

The conjugated system (benzothiadiazole + pyrimidinone) may exhibit photoactivity , leading to:

-

Ring-opening reactions under UV light.

-

Singlet oxygen generation in the presence of photosensitizers.

Data Limitations and Recommendations

No experimental studies on this specific compound were located in PubChem , supplier catalogs , or other peer-reviewed repositories. To address this gap:

-

Synthetic Exploration : Conduct controlled reactions (hydrolysis, SNAr) with analytical validation (NMR, LC-MS).

-

Computational Modeling : Use DFT to predict reaction pathways and transition states.

-

Database Screening : Query specialized platforms like Reaxys or SciFinder for unpublished datasets.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells by targeting specific signaling pathways.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar derivatives have been studied for their ability to inhibit bacterial growth and combat resistant strains of pathogens.

Anti-inflammatory Effects

In vitro studies have demonstrated that related compounds possess anti-inflammatory properties by modulating the production of pro-inflammatory cytokines. This suggests that the compound may be useful in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of similar pyrimidine derivatives on various cancer cell lines. The results indicated that the compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Activity

Research conducted on a series of benzothiadiazole derivatives revealed their effectiveness against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial potency.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrimidine and thiadiazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The fluorine atom may enhance the compound’s binding affinity and stability. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Compound A : 2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N-[4-(trifluoromethyl)phenyl]acetamide ()

- Core structure: The dihydropyrimidinone ring is substituted with a pyrazolyl group (3,5-dimethyl-1H-pyrazole) at position 2, an ethyl group at position 5, and a methyl group at position 3.

- Acetamide substituent : A 4-(trifluoromethyl)phenyl group replaces the benzothiadiazole moiety.

- The trifluoromethylphenyl group is strongly electron-withdrawing, which may enhance metabolic stability but reduce solubility compared to the benzothiadiazole group .

Compound B : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide ()

- Core structure: A simpler dihydropyrimidinone with a methyl group at position 4 and a thioether (-S-) linkage at position 2.

- Acetamide substituent : A benzyl group replaces the heteroaromatic benzothiadiazole.

- Key differences :

Pharmacokinetic and Pharmacodynamic Considerations

Table 1: Comparative Analysis of Structural Features

Functional Implications :

- The fluorine atom in the target compound may enhance membrane permeability and bioavailability compared to Compounds A and B .

- Compound B’s thioether linkage might limit stability in oxidative biological environments, whereas the target compound’s acetamide bridge is more resilient .

Research Findings and Hypothesized Bioactivity

While explicit pharmacological data for the target compound are unavailable in the provided evidence, structural parallels suggest plausible mechanisms:

- The benzothiadiazole group may synergize with the dihydropyrimidinone core to inhibit bacterial enzymes.

- Anti-inflammatory activity : Sulfonamide-containing compounds often target cyclooxygenase (COX) or cytokine pathways. The fluorine atom could modulate selectivity for COX-2 over COX-1 .

Biological Activity

The compound 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-5-yl)acetamide is a complex organic molecule with potential biological activities that warrant detailed investigation. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C19H24N4O2 |

| Molecular Weight | 340.4 g/mol |

| CAS Number | Not specified in sources |

The compound features a pyrimidine ring with dimethyl and oxo substituents and an acetamide moiety linked to a benzothiadiazole structure. This unique combination of functional groups may contribute to its biological activity.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors involved in various physiological processes. The structural features allow it to participate in binding interactions that can modulate the activity of these targets.

Therapeutic Potential

Research indicates that compounds similar to this one have shown promise in various therapeutic areas:

- Anti-inflammatory Activity : Compounds with similar structures have been investigated for their ability to inhibit inflammatory pathways.

- Anticancer Properties : Studies have suggested that derivatives of pyrimidines exhibit cytotoxic effects against cancer cell lines.

Case Studies

- Anti-HIV Activity : In a study of non-nucleoside reverse transcriptase inhibitors (NNRTIs), compounds with similar structural characteristics demonstrated potent inhibitory effects against HIV strains. The mechanism involved binding to the reverse transcriptase enzyme, preventing viral replication .

- Antitumor Effects : Research into alloxazine analogues revealed that modifications to the benzothiadiazole moiety can enhance selectivity and potency against tumor cells, suggesting a potential pathway for the development of new anticancer agents .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds can provide insight into the unique properties of this compound:

| Compound Name | Biological Activity |

|---|---|

| 2-(2,4-dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid | Moderate anti-inflammatory effects |

| 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl | Antioxidant properties |

This compound's unique combination of functional groups may offer enhanced biological activity compared to others in its class.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives based on the core structure of this compound. For instance:

Q & A

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

- Methodological Answer : Replace hazardous solvents with bio-based alternatives (e.g., cyclopentyl methyl ether) and employ catalytic systems (e.g., organocatalysts) to reduce waste. Use life-cycle assessment (LCA) tools to quantify environmental impact, aligning with ICReDD’s efficient reaction design philosophy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.